4-Propoxybenzoic acid

概要

説明

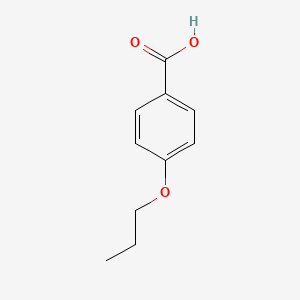

4-Propoxybenzoic acid, also known as p-Propoxybenzoic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid where a propoxy group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions

4-Propoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) and requires heating .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the process .

化学反応の分析

Types of Reactions

4-Propoxybenzoic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Reduction: Reduction of the carboxylic acid group to form the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions where the propoxy group can be replaced by other substituents.

Common Reagents and Conditions

Esterification: Typically involves reagents like methanol or ethanol and an acid catalyst such as sulfuric acid.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Esterification: Formation of propyl esters.

Reduction: Formation of 4-propoxybenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

科学的研究の応用

Pharmaceutical Applications

Antidiabetic Activity

Recent studies have demonstrated that 4-propoxybenzoic acid exhibits significant antidiabetic properties. In vitro tests showed that it inhibits the action of α-amylase, an enzyme involved in carbohydrate digestion, with an IC50 value of 50 ± 0.45 μg/mL. This activity is comparable to that of acarbose, a standard antidiabetic medication, which has an IC50 value of 30 ± 0.18 μg/mL . The compound's ability to modulate glucose metabolism positions it as a potential candidate for further development in diabetes management.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In a study involving various bacterial strains, this compound demonstrated notable antibacterial activity against Vibrio cholerae, with a maximum inhibition zone of 18 ± 0.23 mm at a concentration of 200 μg/mL . This suggests its potential use in developing antibacterial agents or preservatives in food and pharmaceuticals.

Material Science Applications

Polymer Additives

this compound is utilized as an additive in polymer formulations to enhance properties such as thermal stability and solubility. Its structure allows it to act as a plasticizer or modifier in various polymers, improving their mechanical properties and processing characteristics.

Liquid Crystalline Materials

The compound is also explored in the field of liquid crystals. Its derivatives can be used to formulate liquid crystalline phases that are essential for applications in display technologies and smart materials. The unique properties of these materials make them suitable for applications ranging from LCD screens to advanced optical devices.

Toxicological Studies

Despite its beneficial applications, it's crucial to consider the safety profile of this compound. Toxicological assessments have indicated that it causes skin irritation and serious eye irritation . Such findings necessitate careful handling and further research on its long-term effects on human health and the environment.

Case Studies

作用機序

The mechanism of action of 4-Propoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The propoxy group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity .

類似化合物との比較

Similar Compounds

4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of a propoxy group.

4-Ethoxybenzoic acid: Contains an ethoxy group instead of a propoxy group.

4-Butoxybenzoic acid: Features a butoxy group in place of the propoxy group

Uniqueness

4-Propoxybenzoic acid is unique due to its specific propoxy substituent, which imparts distinct physical and chemical properties.

生物活性

4-Propoxybenzoic acid, also known as p-propoxybenzoic acid, is an organic compound with the molecular formula and a CAS number of 5438-19-7. This compound has garnered attention due to its potential biological activities, including antidiabetic and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, including data tables and case studies.

- Molecular Formula:

- Molecular Weight: 180.20 g/mol

- Chemical Structure: The compound features a propoxy group attached to the para position of a benzoic acid moiety.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of this compound. In vitro experiments demonstrated that this compound inhibits the enzyme α-amylase, which plays a crucial role in carbohydrate digestion. The half-maximal inhibitory concentration (IC50) was found to be 50 ± 0.45 μg/mL, indicating significant activity when compared to the standard drug acarbose, which has an IC50 of 30 ± 0.18 μg/mL .

Table 1: Antidiabetic Activity Comparison

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 50 ± 0.45 |

| Acarbose | 30 ± 0.18 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it showed a maximum zone of inhibition of 18 ± 0.23 mm at a concentration of 200 μg/mL against Vibrio cholerae (NCTC 5438). This indicates its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) at 200 μg/mL |

|---|---|

| Vibrio cholerae | 18 ± 0.23 |

| Escherichia coli | Not reported |

| Staphylococcus aureus | Not reported |

Aphrodisiac Properties

The aphrodisiac properties of this compound were evaluated but found to be weak and not significantly different from controls (normal saline) for all sexual parameters tested . This suggests that while some biological activities are present, its effects in this area are minimal.

Structural Similarities and Potential Applications

The structure of this compound shares similarities with other bioactive compounds, particularly those in the benzoic acid family, which are known for their antimicrobial and antioxidant activities. This opens avenues for further research into its synthesis and potential applications in pharmacology.

Case Studies and Research Findings

- In Vitro Studies : Research conducted on extracts from Acacia auriculiformis identified this compound as a significant component contributing to its antidiabetic and antimicrobial activities .

- Antioxidant Properties : Preliminary findings suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress and cellular damage.

- Metabolic Regulation : Investigations into insulin sensitivity indicate that it may play a role in metabolic regulation, warranting further exploration into its mechanisms of action.

特性

IUPAC Name |

4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFUWFOCYZZGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202750 | |

| Record name | p-Propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-19-7 | |

| Record name | 4-Propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Propoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 4-propoxybenzoic acid?

A1: this compound is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [, ]. Spectroscopic data, such as FTIR, can be used to confirm the presence of characteristic functional groups like carboxylic acid and ether groups [].

Q2: How does the structure of this compound relate to its antitubercular activity?

A2: Research suggests that the antitubercular activity of this compound and its analogs increases with their lipophilicity []. This is reflected in the higher HPLC capacity factors observed for the more potent compounds in the series. Among the tested alkoxybenzoic acids, 4-pentoxybenzoic acid exhibited the highest activity, comparable to some commercially available antituberculosis drugs in vitro [].

Q3: What unique material properties does this compound exhibit?

A3: this compound can act as a hydrogen-bonded mesogen due to the dimerization of its carboxylic acid groups []. When grafted onto a polysiloxane backbone, this property allows the formation of a thermoreversible nematic network. This network demonstrates liquid crystalline behavior at elevated temperatures and transitions to a stable network structure upon cooling [].

Q4: Has the thermodynamic behavior of this compound been investigated?

A4: Yes, the vapor pressure of this compound was measured at various temperatures using the Knudsen mass-loss effusion technique []. From this data, thermodynamic properties such as the standard molar enthalpy and Gibbs energy of sublimation were derived. Additionally, differential scanning calorimetry was employed to study phase transitions in the condensed phase [].

Q5: Are there any potential applications for this compound in drug development?

A5: While this compound itself was identified as a potential eye irritant through in-silico ocular toxicity prediction models [], its presence as a degradation product of proparacaine hydrochloride highlights the importance of understanding its properties. This knowledge is crucial for ensuring the safety and efficacy of pharmaceuticals containing proparacaine hydrochloride []. Further research may explore modifications to its structure and assess potential applications in other therapeutic areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。